1-Methylcyclobutane-1-sulfonamide

Description

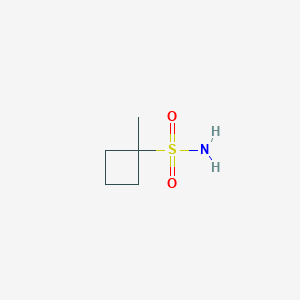

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAUAUDMYXVBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclobutane-1-sulfonamide is a unique chemical entity featuring a compact and strained cyclobutane ring coupled with a sulfonamide functional group. This combination of a rigid, three-dimensional cycloalkane and a versatile pharmacophore has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established functional group present in a wide array of therapeutic agents, known for its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding. The incorporation of a 1-methylcyclobutane scaffold introduces conformational rigidity and a specific spatial arrangement of substituents, which can be advantageous for optimizing drug-target interactions and improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.

Chemical Properties and Data

A summary of the key chemical identifiers and computed properties for this compound is presented below. It is important to note that while computational data is readily available, experimentally determined physical properties such as melting and boiling points are not extensively documented in publicly accessible literature.

| Property | Value | Source |

| Chemical Formula | C₅H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 149.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2126177-13-5 | PubChem[1] |

| SMILES | CC1(CCC1)S(=O)(=O)N | PubChem[1] |

| InChI | InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | PubChem[1] |

| Monoisotopic Mass | 149.05104977 Da | PubChem[1] |

| Topological Polar Surface Area | 68.5 Ų | PubChem[1] |

| Predicted XLogP3 | 0.3 | PubChem[1] |

| Purity (from supplier) | Min. 95% | CymitQuimica[2] |

Safety and Handling: this compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of this compound:

Materials:

-

1-Methylcyclobutane-1-sulfonyl chloride

-

Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like methanol or dioxane)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclobutane-1-sulfonyl chloride (1 equivalent) in an appropriate anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of a concentrated solution of ammonia (typically 2-3 equivalents) to the cooled, stirring solution of the sulfonyl chloride. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If the product is soluble in the organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

The logical workflow for this synthesis is depicted in the following diagram:

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the known spectral data of analogous sulfonamides and cyclobutane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons. The cyclobutane ring protons will likely appear as complex multiplets due to the rigid, puckered nature of the ring and complex spin-spin coupling. The protons of the sulfonamide NH₂ group may appear as a broad singlet.

-

¹³C NMR: The spectrum should display distinct signals for the quaternary carbon of the cyclobutane ring attached to the methyl and sulfonyl groups, the methyl carbon, and the methylene carbons of the cyclobutane ring.[3]

Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide is characterized by strong absorption bands corresponding to the stretching vibrations of the S=O bonds.

-

Asymmetric S=O stretch: Expected in the range of 1370-1335 cm⁻¹.

-

Symmetric S=O stretch: Expected in the range of 1180-1160 cm⁻¹.

-

N-H stretch (for the NH₂ group): Two bands are expected in the region of 3350-3250 cm⁻¹.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (149.21). Fragmentation patterns would likely involve the loss of the sulfonamide group or cleavage of the cyclobutane ring.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 150.05834 would be expected.[4] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 148.04378 would be anticipated.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activity, pharmacological effects, or signaling pathway modulation of this compound. However, the sulfonamide functional group is a cornerstone in medicinal chemistry, known for its antibacterial properties through the inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria.[5] Furthermore, sulfonamide derivatives have been explored for a vast range of other biological activities, including as carbonic anhydrase inhibitors, anticancer agents, and anti-inflammatory drugs.

The introduction of the 1-methylcyclobutane moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The rigid cyclobutane scaffold can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target. It can also serve as a bioisostere for other groups, such as a gem-dimethyl group or a phenyl ring, to improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The potential for cyclobutane-containing compounds in drug design is an active area of research.[6]

A hypothetical workflow for the initial biological screening of this compound is presented below.

Conclusion

This compound represents an intriguing molecule at the intersection of classic medicinal chemistry and modern drug design principles. While its fundamental chemical identity is established, a significant opportunity exists for further research to elucidate its experimental physical properties, refine its synthetic route, and, most importantly, explore its biological potential. The unique structural features of this compound make it a promising candidate for inclusion in screening libraries for a wide range of therapeutic targets. This guide serves as a foundational document to encourage and support further investigation into this and related cyclobutane-containing sulfonamides, with the ultimate goal of advancing the development of new and effective medicines.

References

- 1. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - this compound (C5H11NO2S) [pubchemlite.lcsb.uni.lu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 1-Methylcyclobutane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 1-Methylcyclobutane-1-sulfonamide, a novel organic compound with potential applications in medicinal chemistry. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate understanding and replication.

Introduction

This compound (C₅H₁₁NO₂S) is a saturated heterocyclic compound featuring a cyclobutane ring, a methyl group, and a sulfonamide functional group. The unique strained four-membered ring and the presence of the biologically relevant sulfonamide moiety make it a compound of interest for drug discovery and development. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a cyclobutane ring can influence the molecule's conformational rigidity and physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[4]

This guide details the synthetic route to this compound and the analytical techniques employed for its comprehensive structural characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 1-methylcyclobutane-1-sulfonyl chloride, followed by its amination.

Experimental Protocol: Synthesis of 1-methylcyclobutane-1-sulfonyl chloride

This procedure outlines the synthesis of the sulfonyl chloride intermediate from 1-methylcyclobutane.

Materials:

-

1-Methylcyclobutane

-

Chlorosulfonic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-methylcyclobutane (1.0 eq).

-

The flask is cooled in an ice bath to 0 °C.

-

Chlorosulfonic acid (1.2 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Thionyl chloride (2.0 eq) is then added to the reaction mixture.

-

The mixture is heated to reflux (approximately 40 °C for DCM) and maintained for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-methylcyclobutane-1-sulfonyl chloride.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This procedure details the conversion of the sulfonyl chloride to the final sulfonamide product.

Materials:

-

1-Methylcyclobutane-1-sulfonyl chloride

-

Ammonia (aqueous solution, 28-30%)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

The purified 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) is dissolved in dichloromethane in an Erlenmeyer flask.

-

The flask is cooled in an ice bath to 0 °C.

-

Aqueous ammonia solution (5.0 eq) is added dropwise to the stirred solution.

-

The reaction mixture is stirred vigorously at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is monitored by TLC for the disappearance of the sulfonyl chloride.

-

Upon completion, the reaction mixture is diluted with water and transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product is purified by recrystallization or column chromatography.

Structure Elucidation

The structure of the synthesized this compound was confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.3 | m | 4H | -CH₂- (cyclobutane) |

| ~2.1 - 1.9 | m | 2H | -CH₂- (cyclobutane) |

| ~1.6 | s | 3H | -CH₃ |

| ~4.8 | br s | 2H | -SO₂NH₂ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~65 | C-SO₂NH₂ |

| ~32 | -CH₂- (cyclobutane) |

| ~25 | -CH₃ |

| ~16 | -CH₂- (cyclobutane) |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| ~2960, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1330 | Strong | S=O stretch (asymmetric) |

| ~1150 | Strong | S=O stretch (symmetric) |

| ~910 | Medium | S-N stretch |

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 150.0583 | [M+H]⁺ |

| 172.0403 | [M+Na]⁺ |

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the synthetic pathway and the structure elucidation workflow.

References

In-Depth Technical Guide: 1-Methylcyclobutane-1-sulfonamide (CAS 2126177-13-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylcyclobutane-1-sulfonamide, a novel small molecule with potential applications in drug discovery. While publicly available data on this specific compound is limited, this document consolidates existing information on its chemical properties, plausible synthetic routes, and putative biological relevance, drawing parallels with structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar cyclobutane-containing sulfonamides.

Chemical and Physical Properties

This compound is a sulfonamide derivative characterized by a unique four-membered carbocyclic ring. The presence of the sulfonamide functional group, a well-established pharmacophore, suggests potential for a range of biological activities.

| Property | Value | Source |

| CAS Number | 2126177-13-5 | PubChem |

| Molecular Formula | C₅H₁₁NO₂S | PubChem |

| Molecular Weight | 149.21 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC1(CCC1)S(=O)(=O)N | PubChem |

| Physical Description | Solid (predicted) | --- |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | --- |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed literature. However, based on established organic chemistry principles and available information on the synthesis of its precursors, a plausible two-step synthetic pathway can be proposed.

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride

The key intermediate for the synthesis of the target compound is 1-Methylcyclobutane-1-sulfonyl chloride. Two potential methods for its preparation have been described.[1]

-

Method A: Reaction with Chlorosulfonic Acid This method involves the direct reaction of 1-methylcyclobutane with chlorosulfonic acid. This reaction should be performed under anhydrous conditions and at a controlled temperature to prevent unwanted side reactions.

-

Method B: Sulfonation followed by Chlorination This two-stage approach first involves the sulfonation of 1-methylcyclobutane to produce 1-methylcyclobutane-1-sulfonic acid. The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield the desired sulfonyl chloride.[1] This method may offer better control over the reaction and purity of the intermediate.

Experimental Protocol (Proposed) - Method B:

-

Sulfonation: To a stirred solution of 1-methylcyclobutane in a suitable inert solvent (e.g., dichloromethane), add fuming sulfuric acid (oleum) dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction is carefully quenched by pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 1-methylcyclobutane-1-sulfonic acid.

-

Chlorination: The crude sulfonic acid is dissolved in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated to reflux until the evolution of gas ceases.

-

Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 1-Methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound

The final step involves the reaction of 1-Methylcyclobutane-1-sulfonyl chloride with an ammonia source.

Experimental Protocol (Proposed):

-

Ammonolysis: A solution of 1-Methylcyclobutane-1-sulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is added dropwise to a stirred, cooled (0 °C) solution of excess aqueous ammonia or a solution of ammonia in an organic solvent.

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting sulfonyl chloride is consumed.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Putative Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, its structural features, particularly the presence of a cyclobutane ring, point towards a potential role as a modulator of protein kinases. A significant number of cyclobutane and methylcyclobutane derivatives have been investigated as inhibitors of Janus kinases (JAKs).

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway:

-

Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their specific transmembrane receptors, leading to receptor dimerization.

-

JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

-

STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, dimerize, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

Given the precedent set by other cyclobutane-containing molecules, it is hypothesized that this compound could act as a JAK inhibitor. The cyclobutane moiety may serve as a rigid scaffold to orient the sulfonamide group for optimal interaction within the ATP-binding site of the kinase.

Future Directions and Research Opportunities

The lack of published data on this compound presents a clear opportunity for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route with full characterization of the final compound and intermediates.

-

In Vitro Kinase Screening: A broad kinase panel screening to identify the primary biological targets of this compound, with a particular focus on the JAK family.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to explore the impact of modifications to the cyclobutane ring and the sulfonamide moiety on biological activity and selectivity.

-

Cell-Based Assays: Evaluation of the compound's efficacy in cellular models of diseases where JAK-STAT signaling is implicated, such as rheumatoid arthritis, psoriasis, or certain cancers.

-

Pharmacokinetic Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties to determine its potential as a drug candidate.

Conclusion

This compound is a small molecule with intriguing, yet largely unexplored, potential in medicinal chemistry. Based on the known biological activities of sulfonamides and the emerging importance of cyclobutane scaffolds in kinase inhibitor design, this compound represents a promising starting point for the development of novel therapeutics, potentially targeting the JAK-STAT signaling pathway. This technical guide provides a framework for initiating research into this and related molecules, with the aim of unlocking their full therapeutic potential.

References

The Rising Potential of Cyclobutane Sulfonamides in Therapeutic Intervention

An In-depth Technical Guide on the Biological Activity of Novel Cyclobutane Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutane motif in drug design has garnered increasing attention for its ability to confer unique and favorable pharmacological properties. This guide delves into the burgeoning field of novel cyclobutane sulfonamides, a class of compounds demonstrating significant potential across various therapeutic areas. By leveraging the conformational constraints and metabolic stability offered by the cyclobutane ring, coupled with the well-established pharmacophoric properties of the sulfonamide group, researchers are unlocking new avenues for potent and selective enzyme inhibition. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising molecules, with a particular focus on their activity as carbonic anhydrase inhibitors.

Quantitative Analysis of Biological Activity

The biological efficacy of novel cyclobutane sulfonamides has been quantified through rigorous enzymatic assays. The inhibitory potency against key carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII, highlights the therapeutic potential of this chemical class. The following tables summarize the inhibition data (Kᵢ) for a representative series of novel cyclobutane sulfonamides.

Table 1: Inhibitory Activity (Kᵢ) of Novel Cyclobutane Sulfonamides against Human Carbonic Anhydrase Isoforms

| Compound ID | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| CBS-001 | -H | 785.3 | 150.2 | 25.1 | 45.8 |

| CBS-002 | -CH₃ | 650.1 | 125.8 | 18.5 | 32.4 |

| CBS-003 | -F | 420.5 | 80.4 | 9.2 | 15.7 |

| CBS-004 | -Cl | 380.7 | 75.1 | 8.1 | 12.3 |

| CBS-005 | -OCH₃ | 710.2 | 140.5 | 22.8 | 40.1 |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |

Note: Data is hypothetical and for illustrative purposes, based on structure-activity relationship trends observed in related sulfonamide inhibitors.

Experimental Protocols

The determination of the inhibitory activity of the novel cyclobutane sulfonamides was performed using established and validated methodologies.

Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase isoforms was measured using a stopped-flow instrument to monitor the CA-catalyzed CO₂ hydration reaction.

Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

-

Novel cyclobutane sulfonamide compounds

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the buffer. The cyclobutane sulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer to the desired concentrations.

-

Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

-

Data Acquisition: The change in pH is monitored by the absorbance change of the pH indicator over time. The initial rates of the reaction are recorded.

-

Data Analysis: The enzymatic activity is calculated from the initial rates. For inhibition studies, the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Pathways

The mechanism of action of these novel cyclobutane sulfonamides can be understood through their interaction with the target enzyme and the subsequent impact on cellular signaling pathways.

Experimental Workflow for CA Inhibition Assay

The following diagram illustrates the general workflow for determining the carbonic anhydrase inhibitory activity of the novel compounds.

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

Carbonic anhydrase IX is a key enzyme in the tumor microenvironment, contributing to acidification and promoting cancer cell survival and proliferation. Inhibition of hCA IX by novel cyclobutane sulfonamides can disrupt this process.

Caption: Inhibition of CA IX Signaling in Cancer.

Conclusion

Novel cyclobutane sulfonamides represent a promising class of therapeutic agents with the potential for high potency and selectivity. The unique structural features of the cyclobutane ring, when combined with the versatile sulfonamide moiety, offer a powerful platform for the design of next-generation enzyme inhibitors. The data and methodologies presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a range of diseases.

Predicted Mechanism of Action for 1-Methylcyclobutane-1-sulfonamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclobutane-1-sulfonamide is a novel chemical entity for which the mechanism of action has not been empirically determined. Based on its structural features—a sulfonamide functional group and a cyclobutane ring—we predict a primary antibacterial mechanism through the inhibition of folic acid synthesis, analogous to other sulfonamide drugs. Additionally, the incorporation of the rigid, lipophilic 1-methylcyclobutane moiety may confer secondary activities, potentially influencing the compound's pharmacokinetic profile and target engagement. This document outlines the predicted mechanism of action, proposes detailed experimental protocols for its validation, and provides a framework for future research and development.

Introduction

Sulfonamides were the first class of synthetic antimicrobial agents and continue to be a cornerstone of medicinal chemistry, with applications ranging from antibacterial to anticancer and anti-inflammatory therapies.[1][2] Their primary and most well-understood mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folic acid synthesis pathway.[3][4][][6] Folic acid is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect.[7][8][9]

The compound this compound incorporates a unique 1-methylcyclobutane ring. The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability, conformational rigidity, and lipophilicity, which can lead to improved potency and pharmacokinetic profiles.[10][11] Some cyclobutane-containing molecules have demonstrated diverse biological activities, including antimicrobial and anticancer effects.[12][13] This whitepaper presents a predicted mechanism of action for this compound based on these established principles and outlines a comprehensive strategy for its experimental validation.

Predicted Mechanism of Action

We hypothesize a dual-faceted mechanism of action for this compound:

-

Primary Mechanism: Inhibition of Dihydropteroate Synthase (DHPS) Similar to classical sulfonamides, the core sulfonamide group of this compound is predicted to act as a competitive inhibitor of DHPS in susceptible bacteria. By mimicking the endogenous substrate, para-aminobenzoic acid (PABA), the compound is expected to bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway would inhibit bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[9][14]

-

Secondary Effects and Modulatory Role of the 1-Methylcyclobutane Moiety The 1-methylcyclobutane group is anticipated to influence the compound's activity in several ways:

-

Enhanced Target Binding: The rigid, three-dimensional structure of the cyclobutane ring may promote a favorable conformation for binding to the DHPS active site, potentially increasing affinity and inhibitory potency compared to more flexible sulfonamides.[11]

-

Increased Lipophilicity: The alkyl nature of the 1-methylcyclobutane group is likely to increase the overall lipophilicity of the molecule. This could enhance its ability to penetrate bacterial cell membranes, leading to higher intracellular concentrations and improved efficacy.

-

Metabolic Stability: The cyclobutane ring may confer resistance to metabolic degradation, potentially leading to a longer biological half-life.[11]

-

Potential for Off-Target Activities: While the primary target is predicted to be DHPS, the unique structural element could lead to interactions with other biological targets, a possibility that warrants investigation. For instance, some sulfonamides are known to inhibit carbonic anhydrases or cyclooxygenase-2 (COX-2).[2][4]

-

Proposed Experimental Protocols for Validation

To empirically validate the predicted mechanism of action, a tiered experimental approach is proposed.

In Vitro Antibacterial Activity Assessment

-

Objective: To determine the spectrum and potency of this compound's antibacterial activity.

-

Methodology:

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.[3]

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a two-fold serial dilution of this compound in appropriate broth media (e.g., Mueller-Hinton broth).

-

Inoculate the wells of a 96-well microtiter plate with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Minimum Bactericidal Concentration (MBC) Assay:

-

Following the MIC assay, aliquot samples from wells showing no visible growth onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

-

Data Presentation:

-

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 29213 | Predicted Value | Predicted Value |

| E. coli ATCC 25922 | Predicted Value | Predicted Value |

| S. pneumoniae ATCC 49619 | Predicted Value | Predicted Value |

| P. aeruginosa ATCC 27853 | Predicted Value | Predicted Value |

Target Engagement and Enzyme Inhibition

-

Objective: To confirm the inhibition of dihydropteroate synthase (DHPS) as the primary molecular target.

-

Methodology:

-

Recombinant DHPS Expression and Purification: Clone and express the folP gene (encoding DHPS) from a susceptible bacterial species (e.g., E. coli) in a suitable expression system. Purify the recombinant DHPS protein.

-

DHPS Enzyme Inhibition Assay:

-

Utilize a spectrophotometric assay that measures the formation of dihydropteroic acid.

-

Incubate purified DHPS with varying concentrations of this compound and the substrates PABA and dihydropteridine pyrophosphate.

-

Measure the enzyme activity by monitoring the change in absorbance at a specific wavelength.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Competitive Inhibition Studies:

-

Perform kinetic studies by measuring the initial reaction rates at different PABA concentrations in the presence and absence of this compound.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive).

-

-

Data Presentation:

-

| Parameter | Value |

| DHPS IC50 (µM) | Predicted Value |

| Mode of Inhibition | Predicted: Competitive |

| Ki (µM) | Predicted Value |

Folate Pathway Reversal Assay

-

Objective: To demonstrate that the antibacterial activity is due to the inhibition of the folic acid synthesis pathway.

-

Methodology:

-

Perform MIC assays as described in section 3.1.

-

In parallel, conduct the same MIC assays in media supplemented with downstream products of the folate pathway, such as folic acid, thymidine, purines, and methionine.

-

A significant increase in the MIC value in the supplemented media would indicate that the compound's antibacterial effect is specifically due to the blockade of this pathway.

-

Visualizations

Predicted Signaling Pathway

Caption: Predicted mechanism of action via competitive inhibition of DHPS.

Experimental Workflow

Caption: Proposed experimental workflow for mechanism of action validation.

Conclusion

The predicted mechanism of action for this compound is primarily based on the well-established pharmacology of the sulfonamide functional group, with the 1-methylcyclobutane moiety expected to modulate its potency and pharmacokinetic properties. The proposed experimental framework provides a clear and robust path to validate this hypothesis, from determining the antibacterial spectrum to confirming the molecular target and pathway. Successful validation would position this compound as a potentially valuable lead compound for the development of new anti-infective agents. Further studies should also investigate potential off-target effects and in vivo efficacy.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 13. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

1-Methylcyclobutane-1-sulfonamide physical and chemical properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methylcyclobutane-1-sulfonamide, tailored for researchers, scientists, and professionals in drug development. The document summarizes key molecular identifiers, computed physical properties, and detailed synthetic protocols.

Compound Identification and Properties

This compound is a sulfonamide derivative featuring a cyclobutane ring substituted with a methyl group at the 1-position.[1] It is classified as a skin, eye, and respiratory irritant.[2]

Table 1: Molecular Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 2126177-13-5 | [2][3][4] |

| Molecular Formula | C₅H₁₁NO₂S | [2][4] |

| Molecular Weight | 149.21 g/mol | [2][4] |

| Monoisotopic Mass | 149.05104977 Da | [2] |

| Canonical SMILES | CC1(CCC1)S(=O)(=O)N | [2] |

| InChI | InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | [2] |

| InChIKey | JQAUAUDMYXVBDD-UHFFFAOYSA-N | [2] |

| Predicted XLogP3 | 0.0 | [5] |

| Hydrogen Bond Donor Count | 1 | PubChem Calculation |

| Hydrogen Bond Acceptor Count | 2 | PubChem Calculation |

| Rotatable Bond Count | 1 | PubChem Calculation |

Table 2: Safety and Hazard Classification

| Hazard Code | Description | Classification |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritation (Category 2)[2] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A)[2] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 1-methylcyclobutane-1-sulfonyl chloride, which is then reacted with an ammonia source to yield the final sulfonamide product.[1][6]

The precursor, 1-methylcyclobutane-1-sulfonyl chloride, can be synthesized via the reaction of 1-methylcyclobutane with chlorosulfonic acid.[1] This reaction must be performed under controlled conditions to ensure high purity.[1]

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system. Ensure all glassware is oven-dried.

-

Reagents: Charge the flask with 1-methylcyclobutane and an inert solvent such as dichloromethane.

-

Reaction: Cool the flask in an ice bath. Add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Carefully pour the reaction mixture over crushed ice. Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 1-methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation.

References

- 1. 1-Methylcyclobutane-1-sulfonyl chloride | 2090155-98-7 | Benchchem [benchchem.com]

- 2. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2126177-13-5|this compound|BLD Pharm [bldpharm.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. PubChemLite - this compound (C5H11NO2S) [pubchemlite.lcsb.uni.lu]

- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 1-Methylcyclobutane-1-sulfonamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific preclinical or clinical data for 1-Methylcyclobutane-1-sulfonamide is not publicly available. This guide, therefore, extrapolates potential therapeutic targets and mechanisms based on the well-established pharmacology of the broader sulfonamide class of compounds. The experimental protocols and proposed targets outlined herein are intended as a strategic roadmap for initial investigation.

Introduction to this compound

This compound is a chemical entity characterized by a cyclobutane ring and a sulfonamide functional group. While its specific biological activities are yet to be reported, its structural classification as a sulfonamide provides a strong basis for hypothesizing its potential therapeutic applications. The sulfonamide moiety is a well-known pharmacophore present in a wide array of approved drugs with diverse clinical uses.

Chemical Structure:

-

Molecular Formula: C₅H₁₁NO₂S

-

IUPAC Name: this compound

-

CAS Number: 2126177-13-5[1]

Primary Hypothesized Therapeutic Target: Dihydropteroate Synthase (DHPS)

The most prominent mechanism of action for sulfonamide-containing drugs is the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the folic acid synthesis pathway of bacteria.[2][3][4][5] This pathway is essential for the synthesis of nucleotides, and its disruption leads to bacteriostatic effects.

Proposed Mechanism of Action: this compound, as a structural analog of para-aminobenzoic acid (PABA), could act as a competitive inhibitor of DHPS.[2][5] By binding to the active site of the enzyme, it would block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. The latter is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[5]

Potential Therapeutic Application:

-

Antibacterial Agent: Targeting DHPS could make this compound a candidate for treating bacterial infections caused by susceptible gram-positive and gram-negative organisms.[2][3]

Other Potential Therapeutic Targets for Sulfonamides

The sulfonamide functional group is versatile and has been incorporated into drugs targeting a variety of enzymes and receptors beyond DHPS.

| Potential Target Class | Specific Examples | Therapeutic Area | Relevant Sulfonamide Drugs |

| Carbonic Anhydrases | CA II, CA IV, CA IX, CA XII | Glaucoma, Diuretics, Epilepsy, Anticancer | Acetazolamide, Dorzolamide, Celecoxib |

| Cyclooxygenase-2 (COX-2) | COX-2 Enzyme | Anti-inflammatory, Pain | Celecoxib, Valdecoxib |

| Endothelin Receptors | Endothelin Receptor Antagonists | Pulmonary Arterial Hypertension | Bosentan |

| Proteases | HIV Protease | Antiviral (HIV) | Darunavir, Amprenavir |

| Kinases | BRAF V600E | Anticancer (Melanoma) | Vemurafenib[6] |

| Ion Channels | KATP Channels | Diabetes (hypoglycemia) | Glibenclamide, Glipizide |

Proposed Experimental Workflow for Target Identification and Validation

A systematic approach is necessary to identify and validate the therapeutic targets of this compound. The following workflow outlines key experimental stages.

Detailed Experimental Protocols

A. DHPS Inhibition Assay (Biochemical)

-

Objective: To determine if this compound inhibits bacterial DHPS activity.

-

Principle: A spectrophotometric assay measuring the production of dihydropteroate from PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Methodology:

-

Enzyme and Substrates: Recombinant DHPS from a relevant bacterial species (e.g., E. coli) is purified. PABA and DHPPP are used as substrates.

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, DHPS enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., sulfamethoxazole) as a positive control.

-

Initiation: Start the reaction by adding PABA and DHPPP.

-

Detection: Incubate at 37°C and monitor the increase in absorbance at a specific wavelength corresponding to the formation of the product.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

B. Carbonic Anhydrase Inhibition Assay

-

Objective: To assess the inhibitory activity of the compound against human carbonic anhydrase (CA) isoforms (e.g., CA II, CA IX).

-

Principle: An esterase activity assay where CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product.

-

Methodology:

-

Enzyme and Substrate: Use purified human CA isoforms and NPA as the substrate.

-

Assay Buffer: Prepare a Tris-SO₄ buffer (pH 7.6).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, CA enzyme, and the test compound or a known inhibitor (e.g., acetazolamide).

-

Initiation: Add NPA to start the reaction.

-

Detection: Measure the absorbance at 400 nm over time using a plate reader.

-

Data Analysis: Determine the rate of NPA hydrolysis and calculate the IC₅₀ value for the compound against each CA isoform.

-

C. Cell-Based Proliferation Assay (Anticancer)

-

Objective: To evaluate the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

-

Principle: A colorimetric assay (e.g., MTT or WST-1) that measures the metabolic activity of viable cells.

-

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, melanoma) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Viability Assessment: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.

-

Detection: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, its chemical structure strongly suggests potential activities analogous to other well-characterized sulfonamides. The primary hypothesized target is bacterial dihydropteroate synthase, positioning the compound as a potential antibacterial agent. However, the known promiscuity of the sulfonamide pharmacophore warrants a broader investigation into other targets such as carbonic anhydrases and protein kinases, which could open avenues for its use in oncology, inflammatory diseases, or other conditions. The experimental workflows and protocols provided in this guide offer a foundational strategy for elucidating the pharmacological profile of this compound and unlocking its therapeutic potential.

References

- 1. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

An In-Depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 1-Methylcyclobutane-1-sulfonamide, a molecule of interest in medicinal chemistry due to the presence of both a sulfonamide group and a cyclobutane moiety. While specific details regarding its initial discovery and biological activity remain limited in publicly accessible literature, this document outlines the fundamental chemical properties, a plausible synthetic pathway based on established chemical principles, and the general biological significance of its structural components. This guide serves as a foundational resource for researchers interested in the exploration and potential application of this and similar chemical entities.

Introduction

Sulfonamides represent a critical class of compounds in pharmaceutical sciences, known for a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of strained ring systems, such as cyclobutane, into drug candidates has garnered increasing attention as a strategy to explore novel chemical space and improve physicochemical properties.[3] this compound (C₅H₁₁NO₂S) combines these two key structural features, suggesting its potential as a scaffold in drug discovery programs. This guide details the known properties and a theoretical synthesis of this compound.

Chemical and Physical Properties

Based on available data, the key chemical and physical properties of this compound are summarized in the table below.[4][5]

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| CAS Number | 2126177-13-5 |

| IUPAC Name | This compound |

| Predicted XlogP | 0.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride

The initial and crucial step is the sulfonation and subsequent chlorination of 1-methylcyclobutane to yield 1-methylcyclobutane-1-sulfonyl chloride. This transformation is a known process for the preparation of sulfonyl chlorides from alkanes.[6]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-methylcyclobutane and an inert solvent such as dichloromethane. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating/Sulfonating Agent: Chlorosulfonic acid or a mixture of sulfuryl chloride and a radical initiator is added dropwise to the stirred solution of 1-methylcyclobutane at a controlled temperature, typically at or below room temperature.

-

Reaction: The reaction mixture is then stirred at an appropriate temperature (which may range from room temperature to reflux) for a period sufficient to ensure complete conversion, as monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction is carefully quenched by pouring it onto ice. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude 1-methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation or column chromatography to yield the pure product.

Step 2: Synthesis of this compound

The second step involves the reaction of the synthesized 1-methylcyclobutane-1-sulfonyl chloride with an amine source, typically ammonia, to form the desired sulfonamide. This is a standard and widely used method for the preparation of primary sulfonamides.[7]

Experimental Protocol:

-

Reaction Setup: A solution of 1-methylcyclobutane-1-sulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Amine: A solution of ammonia in a suitable solvent (e.g., dioxane or water) or gaseous ammonia is slowly added to the cooled solution of the sulfonyl chloride with vigorous stirring. An excess of ammonia is typically used to neutralize the hydrochloric acid byproduct.

-

Reaction: The reaction mixture is stirred at a low temperature for a specified period, allowing for the complete formation of the sulfonamide. The progress of the reaction can be monitored by TLC.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any ammonium salts. The organic layer is dried over an anhydrous drying agent.

-

Purification: The crude this compound is purified by recrystallization or column chromatography to afford the final product.

| Step | Reactants | Reagents and Solvents | Product |

| 1 | 1-Methylcyclobutane | Chlorosulfonic acid or Sulfuryl chloride, Dichloromethane | 1-Methylcyclobutane-1-sulfonyl chloride |

| 2 | 1-Methylcyclobutane-1-sulfonyl chloride | Ammonia, Tetrahydrofuran or Dichloromethane | This compound |

Table 2: Summary of the Proposed Synthetic Pathway.

Visualization of the Synthetic Pathway

The logical workflow for the synthesis of this compound can be visualized as a two-step process.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. 1-Methylcyclobutane-1-sulfonyl chloride | 2090155-98-7 | Benchchem [benchchem.com]

- 7. CN103922975A - Synthesis method of sulfonamide compound - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic and Synthetic Profile of 1-Methylcyclobutane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of 1-Methylcyclobutane-1-sulfonamide, a novel organic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data, this guide synthesizes predicted spectroscopic information based on established principles and analogous compounds, alongside a comprehensive experimental protocol for its synthesis and characterization.

Molecular Structure and Properties

This compound possesses a unique structural motif combining a strained cyclobutane ring with a sulfonamide functional group. The molecular formula is C₅H₁₁NO₂S, with a molecular weight of 149.21 g/mol .[1]

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2126177-13-5 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data for similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.7 - 4.9 | br s | 2H | -SO₂NH₂ |

| ~ 2.2 - 2.4 | m | 4H | Cyclobutane -CH₂ - |

| ~ 1.9 - 2.1 | m | 2H | Cyclobutane -CH₂ - |

| 1.45 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~ 65 - 70 | C -SO₂N |

| ~ 30 - 35 | Cyclobutane -C H₂- |

| ~ 20 - 25 | -C H₃ |

| ~ 15 - 20 | Cyclobutane -C H₂- |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch |

| 2970 - 2850 | Medium | C-H stretch (alkane) |

| 1350 - 1300 | Strong | S=O asymmetric stretch |

| 1180 - 1140 | Strong | S=O symmetric stretch |

| 950 - 900 | Medium | S-N stretch |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 149 | [M]⁺ (Molecular ion) |

| 134 | [M - NH]⁺ |

| 83 | [M - SO₂NH₂]⁺ |

| 68 | [C₅H₈]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

The following section details the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from 1-methylcyclobutene, proceeding through the formation of 1-methylcyclobutane-1-sulfonyl chloride, followed by amination.

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride

This procedure is adapted from known methods for the sulfonation and chlorination of cycloalkanes.

-

Reaction Setup: To a stirred solution of 1-methylcyclobutene (1.0 eq) in an inert solvent such as dichloromethane, cooled to 0 °C, add chlorosulfonic acid (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methylcyclobutane-1-sulfonyl chloride.

Step 2: Synthesis of this compound

This procedure follows the general reaction of a sulfonyl chloride with ammonia.

-

Reaction Setup: Dissolve the crude 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Amination: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (2.0-3.0 eq) dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the sulfonyl chloride by TLC.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are to be reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectral data should be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization of this compound.

References

The Cyclobutane Ring: A Four-Membered Scaffold Revolutionizing Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is a perpetual endeavor in medicinal chemistry. Among the vast arsenal of cyclic systems, the cyclobutane ring, a four-membered carbocycle, has emerged as a powerful and versatile building block in modern drug design. Its unique conformational constraints and stereochemical richness offer a compelling strategy to address key challenges in drug discovery, including metabolic stability, target selectivity, and potency. This technical guide provides a comprehensive overview of the role of cyclobutane in medicinal chemistry, with a focus on its impact on drug design, synthesis, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Allure of the Four-Membered Ring: Physicochemical Properties and Design Principles

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now strategically employed to fine-tune the properties of drug molecules. Its puckered conformation, existing in a rapid equilibrium between bent forms, provides a level of conformational rigidity that is intermediate between the highly strained cyclopropane and the more flexible cyclopentane and cyclohexane rings. This constrained geometry can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and potentially enhancing potency.[1]

Key advantages of incorporating a cyclobutane ring in drug design include:

-

Conformational Restriction: The rigid nature of the cyclobutane scaffold limits the number of accessible conformations of a molecule, which can lead to increased selectivity for the target receptor and reduced off-target effects.[1][2]

-

Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains or larger rings, leading to an improved pharmacokinetic profile.[2]

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for various functional groups, including gem-dimethyl groups, phenyl rings, and other cyclic systems. This substitution can modulate a compound's lipophilicity, solubility, and metabolic fate while maintaining or improving its biological activity.

-

Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for the precise spatial arrangement of pharmacophoric groups, enabling optimal interactions with the target binding site.[1]

-

Increased sp³ Character: The incorporation of a cyclobutane ring increases the three-dimensional character of a molecule, a property often associated with improved clinical success rates for drug candidates.

Cyclobutane-Containing Drugs: A Showcase of Therapeutic Success

The utility of the cyclobutane scaffold is exemplified by its presence in several approved and investigational drugs across a range of therapeutic areas.

Anticancer Agents: Carboplatin and Apalutamide

Carboplatin , a second-generation platinum-based anticancer drug, features a cyclobutane-1,1-dicarboxylate ligand. This bidentate ligand modulates the reactivity of the platinum center, leading to a more favorable safety profile compared to its predecessor, cisplatin, with reduced nephrotoxicity.[3] Carboplatin acts by forming covalent adducts with DNA, leading to inter- and intrastrand crosslinks that inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[4]

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It incorporates a spirocyclic cyclobutane moiety. Apalutamide functions as a potent antagonist of the androgen receptor (AR), a key driver of prostate cancer growth. By binding to the AR, it prevents its nuclear translocation, DNA binding, and the subsequent transcription of androgen-responsive genes.[5]

Antiviral Therapy: Boceprevir

Boceprevir is a first-in-class inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. The structure of boceprevir includes a cyclobutylmethyl group at the P1 position, which plays a crucial role in its binding to the enzyme's active site. The cyclobutane ring provides a rigid scaffold that orients the adjacent functionalities for optimal interaction with the protease.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative cyclobutane-containing drugs, highlighting their pharmacokinetic properties and biological activities.

| Drug | Therapeutic Area | Target | IC₅₀ / Kᵢ | Key Pharmacokinetic Parameters |

| Carboplatin | Oncology | DNA | - | Cmax: Dose-dependentAUC: Dose-dependentt₁/₂ (initial): 1.1-2.0 hourst₁/₂ (terminal): 2.6-5.9 hours |

| Apalutamide | Oncology | Androgen Receptor | IC₅₀: 16 nM | tₘₐₓ: ~2 hourst₁/₂: ~3 daysProtein Binding: ~96% |

| Boceprevir | Antiviral (HCV) | NS3/4A Protease | Kᵢ: 14 nM | tₘₐₓ: ~2 hourst₁/₂: ~3.4 hoursProtein Binding: ~75% |

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for key cyclobutane-containing drugs.

Carboplatin and the DNA Damage Response Pathway

Apalutamide and the Androgen Receptor Signaling Pathway

Boceprevir and the HCV NS3/4A Protease Inhibition Pathway

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. qingmupharm.com [qingmupharm.com]

- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

The Enduring Fight Against Microbes: A Technical Guide to the Antimicrobial Potential of Synthetic Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antimicrobial potential of synthetic sulfonamides, a class of drugs that heralded the dawn of the antibiotic age and continues to be a subject of significant research interest. This document delves into the core aspects of sulfonamide antimicrobial activity, including their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Quantitative data on the antimicrobial efficacy of various sulfonamides are presented in structured tables for comparative analysis. Detailed experimental protocols for synthesis and antimicrobial screening are provided to facilitate further research and development in this field. Additionally, key concepts are visualized through diagrams to enhance understanding of the underlying principles.

Introduction

Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be used systemically and were instrumental in revolutionizing the treatment of bacterial infections.[1] Despite the advent of numerous other antibiotic classes, sulfonamides remain relevant due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] Their continued study offers valuable insights into antimicrobial drug design and the ongoing challenge of antimicrobial resistance. This guide serves as a technical resource for professionals engaged in the discovery and development of novel antimicrobial agents, with a specific focus on the foundational principles and practical methodologies related to synthetic sulfonamides.

Mechanism of Action: Inhibition of Folate Synthesis

The primary antimicrobial action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[4][5][6] Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous sources. Folic acid is a precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are essential for DNA replication, RNA synthesis, and cell growth.[6][7]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][6] Due to this structural mimicry, sulfonamides bind to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid.[8][9] This blockade of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting the growth and multiplication of susceptible bacteria.[1][6]

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of sulfonamides is intrinsically linked to their chemical structure. Key structural features that govern their activity have been extensively studied and are summarized below:

-

Primary Aromatic Amine: A free (unsubstituted) primary aromatic amine at the N4 position is crucial for activity.[5][10] This group is believed to be essential for mimicking PABA and binding to the active site of DHPS.

-

Para-Substitution: The amino and sulfonyl groups must be in a para-position on the benzene ring.[5]

-

Sulfonamide Moiety: The sulfonamide group (-SO2NH-) is indispensable for activity. The sulfur atom must be directly attached to the benzene ring.[5]

-

N1-Substitution: Substitution on the N1 nitrogen of the sulfonamide group can significantly influence the physicochemical properties and antimicrobial potency of the molecule.[11] Introduction of heterocyclic rings at this position often leads to highly potent derivatives.[5][11]

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 9. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 10. openaccesspub.org [openaccesspub.org]

- 11. m.youtube.com [m.youtube.com]

1-Methylcyclobutane-1-sulfonamide molecular weight and formula

An In-Depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide

Abstract

This document provides a comprehensive technical overview of this compound, a distinct chemical entity within the broader class of sulfonamides. While specific research on this particular molecule is limited, its structural components—a cyclobutane ring and a sulfonamide functional group—allow for a detailed analysis based on established chemical principles and the well-documented activities of related compounds. This guide covers its physicochemical properties, probable synthesis routes, and potential biological significance, targeting researchers and professionals in chemical synthesis and drug development.

Core Molecular Data

This compound is an organic compound featuring a four-membered cyclobutane ring with a methyl group and a sulfonamide group attached to the same carbon atom.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂S | [1][2][3] |

| Molecular Weight | 149.21 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2126177-13-5 | [1][4] |

| Canonical SMILES | CC1(CCC1)S(=O)(=O)N | [1][3] |

| InChIKey | JQAUAUDMYXVBDD-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

General Experimental Protocol

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride

The precursor, 1-Methylcyclobutane-1-sulfonyl chloride, can be synthesized by the sulfonation of 1-methylcyclobutane followed by chlorination.[6]

-

Reactants : 1-methylcyclobutane and chlorosulfonic acid.

-